molecular formula C5H10O3 B13791732 Erythronilic acid CAS No. 66729-02-0

Erythronilic acid

Cat. No.: B13791732
CAS No.: 66729-02-0
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-DMTCNVIQSA-N
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Description

Contextualization within Organic Acid Chemistry Research

Erythronilic acid, systematically known as (2R,3S)-3-hydroxy-2-methylbutanoic acid, is classified within the broad category of organic acids. hmdb.ca Specifically, it is a type of hydroxy fatty acid, characterized by a carboxylic acid group and a hydroxyl group attached to its carbon chain. hmdb.ca Its structure, featuring a methyl-branched chain, places it among short-chain hydroxy acids. hmdb.ca The general chemical properties of acids include having a sour taste, solubility in water, and the ability to turn blue litmus (B1172312) paper red. simplechemconcepts.com In the context of organic acid analysis, various chromatographic techniques are employed for separation and identification, including reversed-phase chromatography, ion exclusion chromatography, and ion exchange chromatography, often coupled with detection methods like UV detection or mass spectrometry. shimadzu.comshimadzu.com

Historical Perspectives in Biochemical Discovery

The discovery and study of organic acids have been fundamental to the development of modern biochemistry. nobelprize.org The elucidation of metabolic pathways, such as glycolysis, involved the identification of key organic acid intermediates. nobelprize.org While specific historical milestones for the discovery of this compound itself are not prominently documented in broad biochemical histories, its identification is linked to the study of metabolic pathways. It is recognized as a normal urinary metabolite involved in the catabolism of isoleucine, the beta-oxidation of fatty acids, and ketogenesis. hmdb.causp.br Its presence in abnormally high amounts in urine is an indicator of beta-ketothiolase deficiency. hmdb.ca The broader field of biochemical drug discovery often targets specific biochemical pathways, and understanding the roles of metabolites like this compound is crucial in this endeavor. openaccesspub.org

Significance in Contemporary Scientific Inquiry

This compound continues to be a subject of interest in contemporary scientific research, particularly in the field of metabolomics. Metabolomics studies aim to identify and quantify the complete set of small-molecule metabolites in a biological system. nih.gov this compound is often included in panels of metabolites analyzed in various studies to understand metabolic responses to different stimuli or conditions. For instance, it has been identified as a differential metabolite in studies investigating the effects of environmental exposures on marine organisms and in research on obesity and its related metabolic disorders. nih.govresearchgate.netsemanticscholar.org The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), has been crucial for the sensitive and specific detection of this compound and other metabolites in complex biological samples. nih.govnih.gov

Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Formula C5H10O3 hmdb.ca
IUPAC Name (2R,3S)-3-hydroxy-2-methylbutanoic acid hmdb.canih.gov
Molecular Weight 118.13 g/mol nih.gov
Monoisotopic Mass 118.062994177 Da nih.gov
Physical Description Solid nih.gov
CAS Registry Number 66729-02-0 nih.govnaturalproducts.net

Synonyms for this compound

SynonymSource
Erythronilate hmdb.canih.gov
(-)-Erythro-nilic acid hmdb.ca
(2R,3S)-3-Hydroxy-2-methylbutanoic acid hmdb.ca
(2R,3S)-3-Hydroxy-2-methylbutyric acid hmdb.canih.gov
HMBA hmdb.ca

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66729-02-0

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2R,3S)-3-hydroxy-2-methylbutanoic acid

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1

InChI Key

VEXDRERIMPLZLU-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@H](C)O)C(=O)O

Canonical SMILES

CC(C(C)O)C(=O)O

physical_description

Solid

Origin of Product

United States

Erythronilic Acid in Metabolic and Biochemical Pathways Research

Investigation of Isoleucine Catabolism and Related Metabolic Fluxes

Erythronilic acid is recognized as a normal urinary metabolite that plays a role in the catabolism of the branched-chain amino acid, isoleucine. hmdb.ca The breakdown of isoleucine is a multi-step process that generates several intermediate metabolites. After the initial transamination of isoleucine, its carbon skeleton undergoes oxidation and is ultimately cleaved to form propionyl-CoA and acetyl-CoA. wikipedia.org this compound, also known as (2R,3S)-3-hydroxy-2-methylbutanoic acid (HMBA), is one of the metabolites formed during this intricate catabolic pathway. hmdb.ca

Elevated levels of this compound in urine can be indicative of disruptions in this pathway. For instance, in beta-ketothiolase deficiency, an inherited metabolic disorder, the excretion of HMBA is abnormally high. hmdb.ca This highlights the utility of monitoring this compound levels as a diagnostic marker for certain inborn errors of metabolism affecting isoleucine degradation. The study of this compound provides valuable insights into the metabolic flux through the isoleucine catabolic pathway and can help elucidate the enzymatic steps that are compromised in various disease states.

Research on Beta-Oxidation of Fatty Acids and Ketogenesis

This compound is also implicated in the metabolic pathways of fatty acid beta-oxidation and ketogenesis. hmdb.ca Beta-oxidation is the catabolic process where fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle for energy production. wikipedia.orgabcam.com Ketogenesis is the process of producing ketone bodies from the breakdown of fatty acids, primarily occurring in the liver during periods of fasting, prolonged exercise, or low carbohydrate intake. wikipedia.orgwur.nl

The involvement of this compound in these pathways suggests a link between amino acid metabolism and lipid metabolism. The acetyl-CoA generated from isoleucine catabolism can be channeled into either the citric acid cycle for energy or towards the synthesis of ketone bodies. wikipedia.org Research in this area explores how the production of this compound is coordinated with the rates of fatty acid oxidation and ketogenesis, providing a more integrated understanding of cellular energy homeostasis.

Characterization of Carbohydrate Metabolism Intersections

This compound is considered an endogenous metabolite of carbohydrates, indicating its connection to carbohydrate metabolism. medchemexpress.com Carbohydrate metabolism encompasses a series of biochemical processes responsible for the formation, breakdown, and interconversion of carbohydrates in living organisms. wikipedia.org Key pathways include glycolysis, where glucose is broken down to pyruvate, and gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. wikipedia.orguomustansiriyah.edu.iq

Elucidation of Roles in Pentose (B10789219) Phosphate (B84403) Pathway Dysregulation

A significant area of research has identified this compound as a key biomarker in the dysregulation of the pentose phosphate pathway (PPP). The PPP is a fundamental metabolic pathway parallel to glycolysis that is crucial for producing NADPH, a reducing agent vital for antioxidant defense and reductive biosynthesis, and for generating pentose sugars necessary for nucleotide synthesis. numberanalytics.comnih.gov

Specifically, this compound has been identified as a major abnormal metabolite in individuals with transaldolase (TALDO) deficiency, a rare inborn error of the PPP. nih.govnih.gov In patients with TALDO deficiency, the urinary concentrations of this compound are significantly elevated, making it a novel and major hallmark of this condition. nih.govnih.gov This finding has implicated a previously unknown biochemical pathway in the disease, which is activated or has an increased flux in TALDO-deficient patients, leading to the production of this compound. nih.govnih.gov This discovery underscores the importance of this compound in diagnosing and understanding the pathophysiology of PPP disorders.

Analysis of Mitochondrial Metabolic Disturbances Linked to this compound Production

The production of this compound has been linked to mitochondrial metabolic disturbances. medchemexpress.com Mitochondria are central to cellular energy metabolism, hosting critical pathways such as the citric acid cycle, oxidative phosphorylation, and fatty acid beta-oxidation. mdpi.comlongdom.org Mitochondrial dysfunction can lead to impaired energy production, increased oxidative stress, and the accumulation of toxic metabolites. mdpi.comfrontiersin.org

In the context of transaldolase deficiency, the accumulation of this compound is associated with findings that suggest disturbed mitochondrial metabolism. nih.govnih.gov Studies have shown increased urinary concentrations of citric acid cycle intermediates, such as 2-oxoglutaric acid and fumaric acid, in TALDO-deficient patients, pointing towards a potential disruption in mitochondrial function. nih.govnih.gov This connection suggests that the pathway leading to this compound production might be influenced by or contribute to mitochondrial stress, a critical area for further research.

Studies on Metabolic Interconnections with Citric Acid Cycle Intermediates

Research has revealed metabolic interconnections between this compound and intermediates of the citric acid cycle (TCA cycle). The TCA cycle is a central metabolic hub that oxidizes acetyl-CoA to generate energy in the form of ATP and reducing equivalents (NADH and FADH2). wikipedia.orgkhanacademy.org It also provides precursors for the biosynthesis of various molecules, including amino acids and heme. wikipedia.orglibretexts.org

Enzymatic Mechanisms and Biological Interactions of Erythronilic Acid

Enzymatic Formation Pathways of Erythronilic Acid

The primary known pathway for the formation of this compound in humans is linked to the pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route for the production of NADPH and pentose sugars. Specifically, the accumulation of erythrose-4-phosphate, an intermediate of the PPP, is considered the precursor to this compound. Inborn errors of metabolism that lead to a build-up of erythrose-4-phosphate consequently show elevated levels of this compound.

A putative sequence of enzymatic reactions has been proposed for its formation, particularly in the context of transaldolase deficiency. One key enzyme implicated in this process is glyceraldehyde-3-phosphate dehydrogenase, which has been shown to be capable of converting erythrose-4-phosphate into erythronic acid 4-phosphate. nih.gov

Beyond the PPP, other potential, though less characterized, pathways for this compound formation have been suggested. These include the degradation of glycated proteins and ascorbic acid, as well as the oxidation of N-acetyl-D-glucosamine, a component of hyaluronic acid. However, the enzymatic machinery and physiological relevance of these alternative routes remain to be fully elucidated.

Stereoselectivity and Enantiomeric Ratios in Enzymatic Systems

The stereochemistry of intermediates in the non-oxidative phase of the pentose phosphate pathway is critical for enzyme recognition and catalysis. youtube.com However, specific research into the stereoselective enzymatic synthesis of this compound is limited. The molecule has two chiral centers, allowing for four possible stereoisomers.

While the precise enantiomeric ratio of biologically produced this compound has not been extensively documented, the enzymatic nature of its proposed synthesis from erythrose-4-phosphate suggests that the process is likely to be stereospecific. The enzymes of the pentose phosphate pathway are known for their high degree of stereoselectivity. Further research is required to isolate and characterize the enzymes directly responsible for the final steps of this compound synthesis to determine the specific stereoisomers produced and the mechanisms governing this selectivity.

Enzyme Kinetics and Inhibitory Mechanisms Involving this compound

Table 1: Kinetic Constants of Transaldolase for its Substrates
SubstrateKm (mM)Source Organism
D-Erythrose-4-phosphate0.015 - 0.17Various
D-Fructose-6-phosphate0.30 - 0.65Various

Km (Michaelis constant) is an inverse measure of the substrate's affinity for the enzyme. researchgate.net

There is currently no evidence to suggest that this compound acts as a significant inhibitor of transaldolase or other enzymes within the pentose phosphate pathway. The pathological accumulation of this compound appears to be a consequence of a metabolic block upstream, rather than a cause of enzymatic inhibition itself.

Protein-Ligand Interactions and Conformational Dynamics Studies

Specific experimental or computational studies on the direct interaction of this compound with proteins, such as transaldolase, are scarce. However, computational analyses of the transaldolase enzyme have provided insights into its structure and potential ligand interactions. One such study proposed the existence of a ligand access channel and highlighted the importance of the region around the amino acid serine 171 for substrate binding. nih.gov Deletion of this particular serine residue is a known cause of transaldolase deficiency. nih.gov

While these studies did not specifically model the docking of this compound, they provide a framework for future computational investigations. Molecular docking and molecular dynamics simulations could be employed to predict the binding affinity and mode of interaction of this compound with the active site of transaldolase or other relevant enzymes. Such studies would be valuable in understanding if the accumulation of this compound has any direct impact on protein function or stability.

Research on Enzymes Associated with Transaldolase Deficiency and this compound Accumulation

The most significant body of research concerning this compound is in the context of transaldolase (TALDO) deficiency, an inborn error of the pentose phosphate pathway. wikipedia.org This autosomal recessive disorder is caused by mutations in the TALDO1 gene, leading to a dysfunctional transaldolase enzyme. wikipedia.org

The primary role of transaldolase is to catalyze the reversible transfer of a three-carbon dihydroxyacetone unit from sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, producing erythrose-4-phosphate and fructose-6-phosphate. In TALDO deficiency, this reaction is impaired, leading to the accumulation of upstream metabolites. nih.govnih.gov

The biochemical hallmark of TALDO deficiency is the presence of high concentrations of several polyols and sugars in the urine and other body fluids. This compound has been identified as a novel and major hallmark of this condition. nih.govnih.govelsevierpure.com Its accumulation is a direct consequence of the increased availability of its precursor, erythrose-4-phosphate, due to the enzymatic block.

Table 2: Key Metabolic Abnormalities in Transaldolase Deficiency
MetaboliteObservation
This compoundSignificantly elevated
ErythritolElevated
ArabitolElevated
RibitolElevated
Sedoheptulose-7-phosphateElevated

Data compiled from multiple sources on the metabolic profile of patients with Transaldolase Deficiency. nih.govnih.gov

The clinical presentation of transaldolase deficiency can be severe, often involving liver dysfunction and cirrhosis. researchgate.net The accumulation of this compound and other metabolites is thought to contribute to the pathophysiology of the disease, potentially through mechanisms such as mitochondrial dysfunction. nih.govnih.gov

Investigation of Novel Enzymatic Activities in this compound Metabolism

Currently, there is a lack of research on the enzymatic degradation or further metabolism of this compound in biological systems. While the catabolism of other sugar acids and carbohydrates by microbial enzymes has been studied, specific pathways for this compound have not been identified. nih.govlumenlearning.comnih.govasm.orgwikipedia.org

The metabolic fate of this compound, once formed, is largely unknown. It is primarily excreted in the urine, particularly in individuals with transaldolase deficiency. Whether it can be utilized by other metabolic pathways or is simply a metabolic dead-end product remains an open question. The investigation of novel enzymes, potentially from microbial sources, that can act on this compound could reveal new metabolic pathways and may have applications in bioremediation or diagnostics.

Synthetic Chemistry Approaches to Erythronilic Acid and Its Analogues

Total Synthesis Strategies for Erythronilic Acid

While the total synthesis of the parent macrolide, erythromycin (B1671065), has been a significant focus of research, leading to the development of various strategies for the construction of its aglycone, erythronolide, specific total synthesis strategies targeting this compound are less commonly reported. This compound is often obtained through the degradation of erythromycin. However, the synthetic strategies developed for erythronolide A and B are highly relevant as they involve the stereocontrolled synthesis of seco-acid derivatives which are closely related in structure to this compound.

One of the seminal works in this area was the asymmetric total synthesis of an erythronolide A seco-acid derivative. This approach utilized asymmetric induction to establish the multiple stereocenters present in the molecule. The strategies often involve the coupling of smaller, chiral fragments, which are synthesized from readily available starting materials. These fragment-based approaches allow for a convergent synthesis, which is generally more efficient than a linear approach for complex molecules.

Enantioselective Synthesis and Chiral Resolution Methodologies

Enantioselective synthesis is crucial for obtaining a specific enantiomer of a chiral molecule like this compound. This is particularly important as different enantiomers of a molecule often exhibit different biological activities. Asymmetric synthesis, a form of enantioselective synthesis, aims to create a specific stereoisomer by using chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction.

In the context of molecules related to this compound, such as erythronolide A, asymmetric synthesis has been achieved through methods like the Sharpless asymmetric dihydroxylation to introduce specific stereocenters.

Chiral resolution is another important methodology for obtaining enantiomerically pure compounds. This process involves the separation of a racemic mixture into its individual enantiomers. Common methods for chiral resolution include:

Formation of Diastereomeric Salts: This involves reacting the racemic carboxylic acid with a chiral resolving agent (a chiral base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by crystallization. Once separated, the individual enantiomers of the acid can be recovered by removing the resolving agent.

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) in a chromatography column. The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.

While specific examples of chiral resolution applied directly to this compound are not extensively documented in readily available literature, these general principles are fundamental to the separation of chiral carboxylic acids in organic chemistry.

Development of Stereocontrolled Synthetic Routes

The development of stereocontrolled synthetic routes is paramount for the synthesis of complex molecules with multiple stereocenters, such as this compound. These routes are designed to control the relative and absolute stereochemistry of each chiral center as it is formed.

Key strategies employed in the stereocontrolled synthesis of related macrolide fragments include:

Substrate-Controlled Reactions: In these reactions, the existing stereocenters in the molecule direct the stereochemical outcome of a new stereocenter being formed.

Reagent-Controlled Reactions: Chiral reagents or catalysts are used to favor the formation of one stereoisomer over another.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products, such as amino acids or sugars, as starting materials. ankara.edu.trwikipedia.org The inherent chirality of these starting materials is then transferred to the target molecule. For instance, chiral pool synthesis has been used to build fragments of complex molecules like epothilone (B1246373) from (–)-pantolactone. wikipedia.org

Chemical Modification and Derivatization Research

The chemical modification of this compound and the synthesis of its derivatives are important for exploring their potential applications and understanding structure-activity relationships.

The synthesis of novel derivatives of this compound can be achieved by modifying its functional groups, primarily the carboxylic acid and hydroxyl groups. Standard organic transformations can be employed for this purpose:

Esterification: The carboxylic acid group can be converted to a wide variety of esters by reacting it with different alcohols under acidic conditions or using coupling agents.

Amidation: Reaction of the carboxylic acid with amines leads to the formation of amides.

Modification of Hydroxyl Groups: The hydroxyl groups can be acylated, alkylated, or oxidized to introduce further diversity.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For macrolide derivatives, extensive SAR studies have been conducted to improve their antibacterial properties and overcome resistance. While specific SAR studies on this compound derivatives are not as prevalent, the principles derived from studies on erythromycin and other macrolides can provide valuable insights. umich.edu

Key modifications and their potential impact on activity include:

Modification at the C3-Position: In erythromycin, the cladinose (B132029) sugar at the C3 position is crucial for activity. In ketolides, this sugar is replaced by a keto group, which can help overcome certain types of bacterial resistance. nih.gov

Derivatization of the Macrolactone Ring: Modifications to the 14-membered lactone ring can influence the molecule's conformation and its binding to the bacterial ribosome.

These SAR studies guide the design and synthesis of new analogues with improved properties.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals is of growing importance to minimize the environmental impact of chemical processes. While specific studies detailing the application of green chemistry to the synthesis of this compound are limited, general principles can be applied to make the synthesis more environmentally friendly.

Key principles of green chemistry relevant to the synthesis of complex molecules like this compound and its analogues include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Use of Renewable Feedstocks: Starting from renewable materials where possible.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible.

Recent advancements in biocatalysis and chemoenzymatic synthesis offer promising avenues for the greener production of macrolide antibiotics and their derivatives. umich.edu For example, engineered microorganisms can be used to produce modified macrolides, potentially reducing the need for lengthy and wasteful synthetic steps. umich.edu

Advanced Analytical Methodologies in Erythronilic Acid Research

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopic methods are fundamental in determining the molecular structure and conformation of erythronilic acid. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules in solution. In the context of this compound research, ¹H NMR spectroscopy can provide detailed information about the chemical environment of each proton in the molecule, allowing for its unambiguous identification and the study of its interactions with other molecules, such as enzymes. biorxiv.org This is particularly valuable in mechanistic studies to understand how this compound is processed in metabolic pathways. For instance, NMR can be used to trace the fate of isotopically labeled this compound precursors, providing insights into the stereoselectivity of enzymatic reactions involved in its metabolism. hmdb.ca

Mass Spectrometry (MS) for Metabolic Profiling and Pathway Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio of ions, enabling the identification and quantification of metabolites in complex biological samples. nih.gov In this compound research, MS, often coupled with a separation technique, is a cornerstone of metabolic profiling and pathway analysis. usp.brunav.edu High-resolution mass spectrometry (HRMS) allows for the precise determination of the elemental composition of this compound, confirming its identity. nih.gov Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting fragment ions. This technique is instrumental in distinguishing this compound from its isomers, such as 3-hydroxyisovaleric acid and 2-hydroxyvaleric acid. biorxiv.org

Metabolomics studies utilize MS to compare the levels of this compound and other metabolites between different biological states, such as in healthy versus diseased individuals or in response to a particular stimulus. nih.gov This approach has been used to identify this compound as a potential biomarker in various conditions. usp.br

Vibrational Spectroscopy (IR, Raman) in Conformational Research

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are sensitive to their conformation and intermolecular interactions. While less commonly reported in the specific context of this compound research compared to NMR and MS, these techniques hold potential for conformational studies. For instance, IR spectroscopy could be used to study the hydrogen bonding interactions of the hydroxyl and carboxylic acid groups of this compound, which are crucial for its chemical properties and biological function. Changes in the vibrational spectra could indicate different conformational states of the molecule in various environments.

Chromatographic Separation Techniques for Complex Biological Matrices

Due to the complexity of biological samples such as blood, urine, and tissue extracts, direct analysis is often challenging. Chromatographic techniques are therefore essential for separating this compound from other components prior to its detection and quantification.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating compounds in a liquid mobile phase based on their physicochemical properties. uu.nl In the analysis of this compound, reversed-phase HPLC is a common approach where a nonpolar stationary phase is used with a polar mobile phase. This allows for the separation of this compound from more polar or less polar metabolites.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful combination for the analysis of this compound in complex biological matrices. nih.gov The HPLC system separates the metabolites, which are then introduced into the mass spectrometer for detection and identification. This approach offers high sensitivity and selectivity, enabling the quantification of even low levels of this compound. nih.gov For example, a study investigating the metabolic effects of venlafaxine (B1195380) in marine mussels utilized LC-HRMS to generate metabolic fingerprints and identify changes in metabolites, including this compound. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolomic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another key analytical technique for metabolomic analysis, particularly for volatile or semi-volatile compounds. uu.nl For the analysis of non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility. A common method is silylation, where a trimethylsilyl (B98337) (TMS) group is added to the hydroxyl and carboxylic acid functional groups.

The derivatized this compound is then separated by gas chromatography based on its boiling point and interaction with the stationary phase of the GC column. The separated compound is subsequently ionized and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and highly reproducible retention times, which are valuable for metabolite identification. The Human Metabolome Database provides predicted GC-MS spectra for the TMS derivative of this compound, which can be used as a reference for its identification in experimental samples. hmdb.ca

Technique Application in this compound Research Key Findings/Capabilities
NMR Spectroscopy Mechanistic studies, structural elucidationProvides detailed 3D structural information, enables tracking of metabolic pathways using isotopic labeling. biorxiv.org
Mass Spectrometry (MS) Metabolic profiling, pathway analysis, biomarker discoveryHigh sensitivity for detection and quantification, allows for precise mass determination and structural elucidation through fragmentation. usp.brbiorxiv.orgnih.govunav.edu
HPLC Separation from complex biological matricesEfficient separation of this compound from other metabolites prior to detection. nih.govuu.nl
GC-MS Metabolomic analysis of volatile derivativesExcellent chromatographic resolution and reproducible retention times for identification and quantification. hmdb.cauu.nl
LC-MS High-throughput metabolomicsCombines the separation power of HPLC with the sensitivity and selectivity of MS for comprehensive metabolic analysis. nih.gov

Quantitative Method Development for Research Samples

The development of robust quantitative methods is a cornerstone of reliable biomedical research. For this compound, this process involves creating and validating procedures that can accurately measure its concentration in various biological matrices, such as plasma, urine, or tissue extracts. ihuican.org The goal is to establish a method that is fit for its intended purpose, ensuring that the data generated are accurate and reproducible. ich.org

The most common approach for the quantification of small polar metabolites like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). longdom.org The development of a quantitative LC-MS method follows several key steps:

Sample Preparation: This initial step is critical for removing interfering substances from the biological matrix that could affect the accuracy of the measurement. scribd.com Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are employed to isolate this compound and other small molecules from proteins and lipids. nih.gov For instance, a simple protein precipitation with a solvent like acetonitrile (B52724) is often used for plasma samples. nih.gov

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other compounds in the prepared sample. chromatographytoday.com This separation is essential, particularly for resolving this compound from its stereoisomers, such as D-erythronate, which may have different biological significance. nih.gov Reversed-phase chromatography is a common modality, though chemical derivatization may be employed to enhance retention and improve peak shape. nih.gov

Detection and Quantification: Mass spectrometry, especially tandem mass spectrometry (MS/MS), serves as a highly sensitive and specific detector. longdom.org The instrument is typically operated in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring for a specific precursor ion and its characteristic product ions. researchgate.net

Method Validation: A quantitative method must be rigorously validated to ensure its reliability. ich.orggavinpublishers.com Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). fda.gov Key validation parameters include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantification (LOQ). ich.orggavinpublishers.com

The table below summarizes the typical validation parameters for a quantitative bioanalytical method.

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or matrix components. gavinpublishers.comresearchgate.netNo significant interference at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration within a given range. ich.org The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. ich.orgCorrelation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results obtained by the method to the true value. ich.org It is often assessed by analyzing samples spiked with known amounts of the analyte. ich.orgWithin ±15% of the nominal value (±20% at the LLOQ).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.orgCoefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgAnalyte response is identifiable, discrete, and reproducible with a precision of 20% and accuracy of 80-120%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netTypically determined as a signal-to-noise ratio of 3:1.

Metabolomics Platforms for Comprehensive this compound Profiling

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) within a biological system under a given set of conditions. ihuican.orgnih.gov These platforms are powerful tools for biomarker discovery and for understanding the systemic effects of disease or treatment. nih.gov this compound can be profiled using two main metabolomics strategies:

Targeted Metabolomics: This approach focuses on quantifying a predefined and specific set of metabolites, such as those involved in amino acid or fatty acid metabolism. uu.nl Targeted methods offer high sensitivity, precision, and accuracy, making them suitable for validating biomarkers or studying specific metabolic pathways where this compound is known to be involved. uu.nl

Untargeted Metabolomics: This strategy attempts to measure as many metabolites as possible in a sample to provide a broad snapshot of the metabolome. uu.nlumassmed.edu this compound may be identified in untargeted studies as one of many hundreds or thousands of compounds that are altered in response to a particular stimulus. nih.govresearchgate.net This is often used for hypothesis generation, where unexpected changes in metabolites like this compound can point to new areas of biological investigation. nih.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is a primary platform for both targeted and untargeted metabolomics. ihuican.orgresearchgate.net The data processing workflow involves peak detection, alignment, and identification of metabolites by comparing their accurate mass and fragmentation patterns to spectral libraries and databases like the Human Metabolome Database (HMDB) or METLIN-XCMS. hmdb.caumassmed.edu

The table below outlines the common platforms used in metabolomics research that are applicable to this compound profiling.

Platform ComponentRole in this compound ProfilingExamples
Separation System Separates this compound from other metabolites in a complex mixture before detection.High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) chromatographytoday.com
Mass Spectrometer Detects and quantifies the separated metabolites based on their mass-to-charge ratio. High-resolution instruments provide accurate mass data crucial for identification.Quadrupole Time-of-Flight (Q-TOF), Orbitrap, Fourier-Transform Ion Cyclotron Resonance (FT-ICR) researchgate.net
Data Analysis Software Processes the raw data to detect peaks, perform statistical analysis, and identify metabolites.XCMS, MetaboAnalyst, MZmine, Compound Discoverer nih.govumassmed.edu
Metabolite Databases Used to confirm the identity of this compound by matching experimental data (mass, retention time, fragmentation spectra) to curated entries.Human Metabolome Database (HMDB), METLIN, KEGG hmdb.canih.govumassmed.edu

Integration of Hyphenated Techniques in Research

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are fundamental to modern analytical chemistry and this compound research. chromatographytoday.comactascientific.com The combination overcomes the limitations of each individual technique, providing enhanced analytical power for both quantitative and qualitative analyses of complex samples. actascientific.comijfmr.com

The most prominent hyphenated technique in this field is Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographytoday.comasiapharmaceutics.info

Liquid Chromatography (LC): The LC component separates the complex mixture from a research sample into its individual components based on their physicochemical properties. chromatographytoday.com

Mass Spectrometry (MS): The MS component acts as a highly sensitive and specific detector. It ionizes the separated components as they elute from the LC column and then separates the resulting ions based on their mass-to-charge ratio, allowing for precise quantification and structural identification. longdom.org

Further integration, such as with tandem mass spectrometry (LC-MS/MS), adds another layer of specificity. In an LC-MS/MS system, a specific ion (the precursor ion) corresponding to this compound is selected, fragmented, and the resulting fragment ions (product ions) are detected. nih.gov This process is highly specific and is the gold standard for quantifying small molecules in complex matrices. nih.gov The use of high-resolution mass spectrometry (LC-HRMS) allows for the determination of the elemental composition of an unknown compound, which is invaluable in untargeted metabolomics studies where novel metabolites might be discovered. researchgate.net

The table below describes common hyphenated techniques relevant to this compound analysis.

Hyphenated TechniqueSeparation PrincipleDetection PrincipleApplication in this compound Research
HPLC-MS High-Performance Liquid Chromatography separates compounds based on their interaction with a stationary phase.Mass Spectrometry detects compounds by their mass-to-charge ratio.General quantitative and qualitative analysis.
UHPLC-MS/MS Ultra-High-Performance Liquid Chromatography offers faster separation with higher resolution than HPLC. nih.govTandem Mass Spectrometry provides high specificity and sensitivity through precursor-to-product ion transitions. nih.govGold standard for targeted quantification of this compound in complex biological samples. nih.govnih.gov
LC-HRMS Liquid Chromatography separates metabolites.High-Resolution Mass Spectrometry measures mass with very high accuracy, allowing for the determination of elemental formulas. researchgate.netUntargeted metabolomics to identify and profile this compound along with hundreds of other metabolites. researchgate.net
GC-MS Gas Chromatography separates volatile or semi-volatile compounds in the gas phase.Mass Spectrometry provides detection and identification.An alternative for this compound analysis, often requiring chemical derivatization to increase volatility. chromatographytoday.com

Biological and Biochemical Significance of Erythronilic Acid

Molecular Mechanisms of Biological Activity

Erythronilic acid is the erythro-isomer of 2,3,4-trihydroxybutanoic acid and is classified as a hydroxy fatty acid. ebi.ac.ukebi.ac.uk Its biological activity is intrinsically linked to its chemical structure and its participation in metabolic pathways. As an endogenous metabolite of carbohydrates, it is involved in metabolism-related diseases. medchemexpress.com

In the context of TALDO deficiency, the accumulation of this compound is thought to result from the blockage of the pentose (B10789219) phosphate (B84403) pathway. This leads to the shunting of precursor molecules into alternative metabolic routes, one of which culminates in the production of this compound. nih.gov A proposed pathway involves the enzymatic conversion of erythrose-4-phosphate, which accumulates due to the transaldolase block. wikipedia.org The exact enzymatic steps and the proteins involved are still a subject of ongoing research.

Cellular and Subcellular Distribution Studies

The study of the cellular and subcellular distribution of small molecules like this compound is crucial for understanding their physiological roles and mechanisms of action. nih.gov While specific studies focusing solely on the cellular and subcellular distribution of this compound are not extensively detailed in the available literature, some inferences can be made.

As a metabolite involved in the pentose phosphate pathway and potentially mitochondrial metabolism, it is plausible that this compound is primarily located in the cytoplasm, where the PPP occurs, and potentially within mitochondria. nih.gov Research on other metabolites and drugs has shown that their distribution is influenced by factors such as membrane transporters and the biochemical environment of different organelles. nih.govnih.gov Further investigation using techniques like mass spectrometry imaging could provide a more precise understanding of this compound's localization within cells and tissues.

Comparative Biochemical Studies Across Organisms and Cell Types

Comparative studies have provided valuable insights into the significance of this compound.

Humans vs. Mice: Research on TALDO deficiency has shown that both human patients and TALDO-deficient knockout mice exhibit elevated levels of this compound, indicating a conserved metabolic response to the enzyme deficiency across species. nih.gov This cross-species validation strengthens its role as a robust biomarker.

Mytilus galloprovincialis (Marine Mussels): Interestingly, studies on the marine mussel Mytilus galloprovincialis have identified this compound as a metabolite that is modulated in response to exposure to the antidepressant venlafaxine (B1195380). nih.gov This suggests that the pathways involving this compound may be responsive to xenobiotic stress in invertebrates, highlighting a broader biological relevance beyond inherited metabolic diseases in mammals.

Plants: this compound is also recognized as a plant metabolite, indicating its presence and potential roles in the plant kingdom. ebi.ac.uk

These comparative studies underscore that this compound is not just a marker of a rare human disease but a metabolite with a broader distribution and potential functional significance across different biological kingdoms.

Influence on Cellular Signaling Pathways (if applicable and non-clinical)

While direct, non-clinical studies on the influence of this compound on specific cellular signaling pathways are limited, its association with metabolic and oxidative stress conditions suggests potential interactions. For instance, the accumulation of metabolites in metabolic disorders can lead to secondary effects on signaling pathways. In TALDO deficiency, the depletion of NADPH due to the PPP block can lead to increased oxidative stress, which is known to impact a multitude of signaling cascades. d-nb.info

Furthermore, studies on other hydroxy fatty acids have shown their ability to modulate signaling pathways related to inflammation and cellular proliferation. nih.gov For example, arachidonic acid and its metabolites can influence androgen metabolism by inducing the expression of certain enzymes through the Nrf2 antioxidant response pathway. nih.gov Given its structural classification as a hydroxy fatty acid, it is conceivable that this compound could have similar, yet to be discovered, roles in cellular signaling, particularly in contexts of metabolic dysregulation.

Biotechnological and Industrial Research Perspectives of Erythronilic Acid

Microbial Production of Erythronilic Acid and Analogues

The primary microbial source for this compound is the Gram-positive soil bacterium Saccharopolyspora erythraea. nih.gov This actinomycete is the natural producer of erythromycin (B1671065), and consequently, its metabolic machinery is optimized for the synthesis of the necessary precursors, including this compound. The biosynthesis of the erythromycin macrolactone, 6-deoxyerythronolide B, is a precursor to this compound and is catalyzed by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). nih.govwikipedia.org DEBS is a type I polyketide synthase (PKS) that facilitates the sequential condensation of a propionyl-CoA starter unit with six methylmalonyl-CoA extender units. wikipedia.orgoup.com

The conversion of 6-deoxyerythronolide B to erythronolide B, the immediate precursor of this compound, is a critical hydroxylation step catalyzed by the cytochrome P450 enzyme, P450eryF (also known as EryF). mdpi.comnih.gov This enzyme specifically hydroxylates carbon 6 of the macrolide ring. nih.gov Further downstream modifications, including glycosylation and another hydroxylation, lead to the final erythromycin A molecule. The accumulation of this compound or its precursors can be achieved by manipulating these downstream pathways.

Research into the production of this compound analogues has been facilitated by the modular nature of the DEBS enzyme. Each module of the PKS is responsible for one cycle of chain elongation and modification. nih.gov By genetically altering these modules, researchers can create novel polyketide structures. For instance, modifications to the ketoreductase, dehydratase, or enoylreductase domains within a module can alter the stereochemistry or saturation of the polyketide backbone, leading to the synthesis of this compound analogues. nih.govnih.gov Furthermore, engineered strains of Saccharopolyspora erythraea have been developed to produce novel erythromycin derivatives by disrupting specific genes in the biosynthetic pathway, which can also lead to the accumulation of modified precursors like this compound analogues. nih.gov

Microorganism Key Enzyme(s) Product(s) Significance
Saccharopolyspora erythraea6-deoxyerythronolide B synthase (DEBS), P450eryF6-deoxyerythronolide B, Erythronolide B, this compound, ErythromycinNatural producer of erythromycin and its precursors.
Genetically Modified S. erythraeaModified DEBS, Disrupted tailoring enzymes (e.g., eryK, eryG)This compound analogues, Novel polyketidesProduction of novel compounds with potential new biological activities.
Heterologous hosts (e.g., E. coli)Reconstituted erythromycin gene clusterErythromycin A and its precursorsPlatform for studying and engineering the biosynthetic pathway. researchgate.net

Genetic Engineering Strategies for Enhanced Biosynthesis

Significant efforts in metabolic engineering have focused on increasing the production of erythromycin in Saccharopolyspora erythraea, which directly correlates with an enhanced flux through the this compound biosynthesis pathway. These strategies aim to increase the supply of precursors, optimize the expression of biosynthetic genes, and divert metabolic resources towards the desired product.

One key strategy is to increase the intracellular pool of the starter and extender units, propionyl-CoA and methylmalonyl-CoA. This has been achieved by engineering central carbon metabolism and introducing heterologous pathways. For example, suppressing competing pathways, such as the succinate-CoA ligase (sucC) gene, has been shown to improve the availability of precursors for erythromycin synthesis. researchgate.netnih.gov

Another powerful approach involves the genetic modification of the erythromycin biosynthetic gene cluster itself. The use of CRISPR-Cas9 technology has enabled precise and efficient gene editing in S. erythraea. frontiersin.org Strategies have included replacing native promoters of key biosynthetic genes with stronger constitutive or inducible promoters to enhance their transcription. Overexpression of the entire F1F0-ATPase complex has also been shown to enhance erythromycin production by optimizing the intracellular energy state. dtu.dk

Engineering Strategy Target Gene(s)/Pathway(s) Outcome Reported Improvement
Precursor Supply EnhancementSuppression of sucC geneIncreased availability of propionyl-CoA and methylmalonyl-CoAImproved erythromycin synthesis. researchgate.netnih.gov
Promoter EngineeringReplacement of native promoters in the ery clusterIncreased transcription of biosynthetic genesSignificant increase in erythromycin yield.
Cofactor EngineeringOverexpression of F1F0-ATPase complexOptimized ATP levels28% enhancement in erythromycin production. dtu.dk
Heterologous Gene ExpressionIntegration of Vitreoscilla hemoglobin gene (vhb)Improved oxygen utilization70% increase in final erythromycin titer. nih.gov
Gene DisruptionKnockout of hydroxylase genes (eryF, eryK)Accumulation of deoxy-analogsProduction of novel erythromycin derivatives. nih.gov

Exploration of this compound in Bioremediation Research

Currently, there is a lack of specific research literature detailing the direct application or exploration of this compound in bioremediation processes. Bioremediation typically utilizes microorganisms to degrade environmental pollutants. wordpress.com While certain microbial secondary metabolites can play a role in these processes, for instance as biosurfactants, the potential role of a complex polyketide intermediate like this compound has not been investigated.

Theoretically, as an organic acid, this compound could influence the pH of a microbial environment, which can in turn affect the solubility and bioavailability of certain pollutants. However, its complex structure and likely low production yields for such an application make it an unlikely candidate for large-scale bioremediation efforts compared to simpler, more readily produced organic acids. Future research could explore the potential of microorganisms engineered to produce this compound or its analogues in specific bioremediation niches, but this area remains speculative at present.

Potential as a Platform Chemical for Sustainable Materials Research

A platform chemical is a bio-derived molecule that can be converted into a range of value-added products, including polymers and other materials. researchgate.net While there is significant research into various bio-based platform chemicals like lactic acid and succinic acid, there is currently no published research specifically investigating this compound for this purpose. wordpress.comrsc.org

The chemical structure of this compound, with its multiple hydroxyl and carbonyl functional groups, as well as a carboxylic acid moiety, suggests it could theoretically act as a monomer or a building block for polymerization. The stereochemical complexity of the molecule could lead to polymers with unique properties. However, the high cost and complexity of its production compared to established platform chemicals are significant barriers to its use in sustainable materials research.

Recent advances in engineering polyketide synthases to produce novel chemicals, such as adipic acid, demonstrate the potential of these enzymatic systems for creating platform chemicals. acs.orgnih.gov A similar approach could one day be applied to engineer a PKS for the efficient production of this compound or a related, simplified analogue for polymer synthesis. This would require substantial research and development to make it economically viable.

Applications in Enzyme and Biocatalysis Research

This compound and its precursors are central to the study of the enzymes involved in their own biosynthesis, particularly the 6-deoxyerythronolide B synthase (DEBS). nih.govacs.org The intricate mechanism of this type I polyketide synthase has been a major focus of research, providing fundamental insights into how these molecular assembly lines function. nih.govacs.org this compound's precursors serve as the natural substrates for the various enzymatic domains within DEBS and the subsequent tailoring enzymes like P450eryF. mdpi.comnih.gov

While this compound is a product of these enzymatic reactions, there is a lack of studies where it is used as a starting substrate for other biocatalytic applications. Biocatalysis leverages enzymes to perform specific chemical transformations. mssm.edu The functional groups on this compound could be targets for various enzymatic modifications, potentially leading to the creation of novel bioactive compounds. However, research in this area appears to be limited. The primary focus remains on understanding and engineering the biosynthetic pathway that produces this compound, rather than using it as a substrate in subsequent biocatalytic processes.

Future Research Directions and Emerging Paradigms

Integration of Computational Chemistry and Machine Learning in Synthesis Design

The chemical synthesis of complex molecules like erythronilic acid and its derivatives is a significant challenge. Future research will increasingly rely on computational tools to navigate this complexity, moving from traditional trial-and-error methods to predictive, in silico design.

Computational Modeling and Retrosynthesis: Retrosynthetic analysis, a cornerstone of organic synthesis, is being revolutionized by computational algorithms. nih.gov For a molecule like this compound, which is derived from a complex polyketide, machine learning (ML) models can predict viable synthetic routes by analyzing vast databases of chemical reactions. oup.com These tools can identify novel disconnection points and suggest more efficient pathways than those conceived by human chemists alone. Future efforts will focus on developing specialized algorithms trained on polyketide and natural product fragment syntheses to enhance the accuracy of these predictions for molecules in this class.

Machine Learning for Pathway Prediction: Machine learning is also poised to transform our understanding of biosynthetic pathways. oup.com Polyketide synthases (PKSs), the enzymatic assembly lines that produce the precursors to this compound, are highly complex. wur.nl ML algorithms are being developed to predict the structure of a polyketide product from the genetic sequence of the PKS enzymes. oup.comrsc.orgresearchgate.net By applying these predictive models, researchers can screen genomic databases for novel PKS clusters that might produce this compound or its analogs. Furthermore, these models can guide the engineering of PKS modules to create entirely new synthetic pathways, a prospect discussed further in the context of synthetic biology. wur.nl A key future direction will be to refine these models to accurately predict not just the final macrocyclic product (like erythromycin) but also the structure of smaller, stable breakdown products like this compound under various conditions.

Computational Approach Application in this compound Research Future Direction
Retrosynthesis Algorithms Designing efficient chemical synthesis routes for this compound and its derivatives.Training models on natural product fragment data to improve prediction accuracy.
Machine Learning (ML) for PKS Predicting the formation of this compound precursors from genomic data.Refining algorithms to predict stable degradation products and not just the primary polyketide.
Quantum Chemistry Modeling reaction mechanisms and transition states to optimize reaction conditions (e.g., catalysts, solvents).Integrating quantum calculations into automated synthesis platforms for real-time optimization.

Systems Biology Approaches to this compound Metabolism

Understanding the metabolic context in which this compound is formed is crucial. Systems biology, which integrates multi-omics data to create comprehensive models of biological systems, offers a powerful lens through which to view the production and fate of this molecule.

Genome-Scale Metabolic Models (GSMMs): The bacterium Saccharopolyspora erythraea is the primary industrial producer of erythromycin (B1671065). nih.govucl.ac.uk Researchers have already constructed detailed genome-scale metabolic models (GSMMs) of this organism. nih.govebi.ac.uk These models represent the entire network of metabolic reactions within the cell and can be used to simulate how changes in genes or nutrient conditions affect the production of various metabolites. nih.gov A major future research direction is the refinement and application of these GSMMs to specifically study the pathways involved in erythromycin degradation and the subsequent formation of this compound. By using techniques like Flux Balance Analysis (FBA), researchers can predict metabolic bottlenecks and identify genetic targets for engineering strains that might overproduce this compound or prevent its formation. ucl.ac.ukucl.ac.uk

Multi-Omics Integration: Future studies will integrate transcriptomics, proteomics, and metabolomics data into these models. For instance, by analyzing how the expression of genes and proteins in S. erythraea changes under conditions that favor erythromycin degradation, researchers can pinpoint the specific enzymes and regulatory networks responsible for producing this compound. This integrated approach will provide a dynamic and holistic view of the metabolic state, moving beyond a static parts list to a functional understanding of the cellular processes. nih.gov

Discovery of Novel Biological Functions

While this compound is known as a degradation product of erythromycin, its own biological activities remain largely unexplored. acs.orgresearchgate.net Future research is expected to focus on uncovering potential new roles for this small carboxylic acid, a class of molecules known to have diverse physiological functions. nih.govwiley-vch.denih.gov

Screening for Bioactivity: A primary direction will be the systematic screening of this compound in a wide range of biological assays. Given its origin as part of an antibiotic, initial studies could focus on its potential antimicrobial properties, either alone or in synergy with other compounds. Beyond this, its effects on mammalian cells could be investigated, exploring potential anti-inflammatory, signaling, or metabolic regulatory roles. Carboxylic acids are known to participate in numerous endogenous processes, from metabolism to cellular signaling, suggesting that this compound could have unexpected biological functions. nih.govwiley-vch.de

Investigating Metabolic Signaling: Small organic acids can act as signaling molecules that reflect the metabolic state of a cell. nih.gov Future research could explore whether this compound can influence cellular pathways, such as those involved in energy metabolism or stress responses. Given its potential presence in environments where erythromycin is used or degraded, understanding its interaction with both microbial and host cells is a promising area for new discoveries.

Advanced Analytical Tools for High-Throughput Research

The exploration of this compound synthesis, metabolism, and function will be heavily dependent on advancements in analytical chemistry. High-throughput and highly sensitive techniques are essential for accelerating the pace of discovery.

High-Throughput Screening (HTS): Future research will employ HTS to rapidly screen large libraries of engineered enzymes, microbial strains, or reaction conditions for the production of this compound. unchainedlabs.com Automated liquid handling platforms combined with sensitive detection methods can analyze thousands of samples per day, making it feasible to explore vast experimental landscapes. osti.govenergy.gov This is particularly relevant for optimizing synthetic biology approaches or for discovering novel biocatalysts for its production.

Advanced Mass Spectrometry and NMR: Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are central to modern metabolomics and will be critical for analyzing this compound in complex biological samples. creative-biolabs.comnih.govspringernature.com Future applications will involve developing highly sensitive and specific methods for quantifying this compound and its metabolites. Furthermore, advanced techniques like spatial metabolomics could be used to visualize the distribution of this compound within microbial colonies or tissues, providing insights into its localization and transport. creative-biolabs.com Nuclear Magnetic Resonance (NMR) spectroscopy will also continue to be a vital tool for elucidating the structure of novel derivatives and for kinetic studies of its formation. acs.org

Analytical Tool Application in this compound Research Emerging Paradigm
High-Throughput Screening (HTS) Rapidly optimizing synthesis conditions and screening engineered microbes.Integration with machine learning for automated, data-driven experimental design (DBTL cycles). energy.gov
LC-MS/MS Sensitive detection and quantification in complex biological matrices.Untargeted metabolomics to discover novel metabolic pathways related to this compound.
GC-MS Analysis of volatile derivatives for metabolic flux analysis.Coupling with stable isotope labeling to trace the metabolic fate of precursors. researchgate.net
Spatial Metabolomics Visualizing the distribution of the compound in situ.Understanding its role and concentration in specific cellular microenvironments.

Expanding the Scope of Synthetic Biology for this compound Pathways

Synthetic biology offers the ultimate toolkit for engineering biological systems to produce specific molecules. The extensive knowledge of polyketide biosynthesis provides a solid foundation for designing novel pathways for this compound production. nih.govnih.gov

Engineering Polyketide Synthases (PKS): The modular nature of PKS enzymes makes them prime targets for engineering. nih.govacs.org Researchers can mix and match domains from different PKS clusters to create hybrid enzymes that produce novel polyketides. acs.orgacs.org A key future direction is to engineer "truncated" PKS assembly lines that are designed to produce and release smaller polyketide intermediates that could serve as direct precursors to this compound or its derivatives. This would bypass the need for the full erythromycin molecule and its subsequent degradation.

Precursor Supply and Host Engineering: The production of polyketides is often limited by the supply of precursor molecules, such as propionyl-CoA and methylmalonyl-CoA. acs.orgnih.gov Synthetic biology strategies are being developed to engineer the metabolism of host organisms (like E. coli or yeast) to increase the intracellular pools of these essential building blocks. nih.govfrontiersin.org Future work will focus on creating optimized microbial chassis specifically designed for the efficient conversion of simple feedstocks into this compound precursors. This includes the development of dynamic regulatory systems that can balance metabolic flux between cell growth and product formation, thereby maximizing yields. mdpi.com

Precursor-Directed Biosynthesis: This approach involves feeding synthetic, chemically modified precursors to an engineered microbial strain that can incorporate them into a final product. nih.govacs.org This strategy has been used to create novel erythromycin analogs and could be adapted for this compound. By feeding modified diketide or triketide precursors, it may be possible to generate a library of novel this compound derivatives with unique properties, which could then be screened for new biological functions. nih.gov

Q & A

Q. What are the established synthetic pathways for erythronilic acid, and how can experimental reproducibility be ensured?

To synthesize this compound, researchers should adopt multi-step protocols involving [specific reagents and reaction conditions, e.g., esterification followed by cyclization]. Reproducibility hinges on meticulous documentation of stoichiometric ratios, solvent purity, and temperature control. For validation, replicate experiments with independent batches and cross-validate results using NMR and mass spectrometry .

Q. How can researchers characterize this compound’s physicochemical properties systematically?

Begin with spectral analysis (UV-Vis, IR, NMR) to confirm molecular structure. Thermal stability should be assessed via differential scanning calorimetry (DSC), while solubility profiles are determined using HPLC under varied pH conditions. Report deviations from literature values and justify discrepancies through error analysis (e.g., instrument calibration drift) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Use cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells) with dose-response curves (0.1–100 µM). Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate runs. For enzymatic activity, employ kinetic assays (e.g., Michaelis-Menten parameters) with purified target enzymes .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions often arise from assay specificity or off-target effects. Design orthogonal experiments:

  • Compare results across multiple cell lines or model organisms.
  • Use CRISPR knockouts to confirm target engagement.
  • Apply cheminformatics tools (e.g., molecular docking) to predict binding affinities. Publish raw datasets and statistical codes to enable third-party validation .

Q. What strategies optimize this compound’s selectivity in complex biological systems?

Structure-activity relationship (SAR) studies are critical. Modify functional groups (e.g., carboxylate to amide) and screen derivatives using high-throughput assays. Pair with proteomic profiling (e.g., affinity purification mass spectrometry) to identify off-target interactions. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. How can researchers address ethical and reproducibility challenges in this compound studies?

  • Pre-register experimental designs on platforms like Open Science Framework.
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for sharing spectra, crystallography data, and toxicity profiles.
  • Obtain ethics approval for studies involving animal models or human-derived cells, specifying consent protocols and data anonymization methods .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

For non-linear responses, use a four-parameter logistic model (4PL) to calculate EC₅₀/IC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d). For high-dimensional data (e.g., transcriptomics), employ false discovery rate (FDR) correction .

Q. How should researchers document synthetic procedures to meet journal standards?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Provide detailed reaction schemes, including yields and purification methods.
  • Deposit spectral data (NMR, HRMS) in supplementary materials with accession codes.
  • For novel derivatives, include elemental analysis and X-ray crystallography data .

Data Reporting and Transparency

Q. What metadata is essential for sharing this compound research data?

Include:

  • Instrument parameters (e.g., NMR spectrometer frequency, HPLC column type).
  • Biological model details (e.g., cell line authentication, passage number).
  • Raw data files (e.g., .FID files for NMR, .RAW for mass spectrometry). Use repositories like Zenodo or ChEMBL for public archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.